(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid
Description
(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid (CAS: 131123-44-9) is a non-proteinogenic α-amino acid derivative characterized by a methyl group at the α-carbon and a 4-(trifluoromethoxy)phenyl substituent at the β-position. Its molecular formula is C₁₁H₁₂F₃NO₃, with a molecular weight of 249.19 g/mol . The compound is available in high purity (≥95%) and is often utilized as a research chemical in medicinal chemistry and pharmaceutical development .
Properties
IUPAC Name |
(2S)-2-amino-2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWWOOCNIXIIJO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Chiral Precursors or Catalysts
The most direct approach to obtaining the (S)-enantiomer involves asymmetric synthesis starting from chiral building blocks or employing chiral catalysts to induce stereoselectivity.
Chiral Pool Synthesis : Using naturally occurring amino acids (e.g., L-tyrosine derivatives) as starting materials, followed by selective introduction of the trifluoromethoxy group at the para position of the phenyl ring.
Asymmetric Alkylation or Amination : Employing chiral auxiliaries or ligands in catalytic asymmetric alkylation of glycine derivatives or related intermediates to install the α-methyl and amino groups with the desired stereochemistry.
Detailed Preparation Method from Patent Literature
A closely related synthetic methodology can be inferred from the synthesis of 2-substituted phenothiazines bearing trifluoromethoxy groups, as described in US Patent 3,426,020A. Although the patent focuses on phenothiazines, the chemical principles and conditions are relevant for preparing trifluoromethoxy-substituted aromatic amino acids.
Key Reaction Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 2-Acylamido-4-substituted-2-nitrodiphenylsulfide, basic condensing agent (e.g., potassium carbonate or sodium hydroxide), aprotic solvent (e.g., N,N-dimethylformamide) | Reflux to induce Smiles rearrangement and cyclization | Basic condensing agent promotes reaction; aprotic solvent stabilizes intermediates |
| 2 | Formic acid or acyl halides | Conversion of amines to amides | Elevated temperature reflux |
| 3 | Hydrolysis and purification steps | Isolation of desired product | pH adjustment to precipitate product |
- The reaction temperature typically ranges from 100°C to 140°C, often maintained by reflux in high-boiling aprotic solvents.
- Reactions are exothermic; cooling is applied to control temperature.
- The product is isolated by filtration, washing, and drying.
Purification and Yield Optimization
- Crystallization from ethanol or isopropanol is used to purify the product.
- Adjusting pH to about 4.5–5.0 with sodium acetate solution precipitates the amino acid.
- Yields reported for related compounds are in the range of 60–70% after purification.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Values / Conditions | Comments |
|---|---|---|
| Solvent | N,N-Dimethylformamide, N,N-Dimethylacetamide, DMSO | High boiling aprotic solvents preferred |
| Basic Condensing Agent | Potassium carbonate, sodium hydroxide | Facilitates rearrangement and cyclization |
| Temperature | Reflux (100–140°C) | Controlled by solvent boiling point |
| Reaction Time | 1–4 hours | Depends on substrate and scale |
| pH for Precipitation | 4.5–5.0 | Adjusted by sodium acetate solution |
| Purification | Crystallization from ethanol/isopropanol | Enhances purity and yield |
| Yield | 60–70% | After filtration and drying |
Research Findings and Notes
- The trifluoromethoxy substituent is introduced either before or after amino acid backbone formation, depending on synthetic route feasibility.
- The use of aprotic solvents and basic condensing agents is critical to achieve high yields and purity.
- The stereochemical integrity of the (S)-configuration is maintained by starting from chiral precursors or employing stereoselective catalysts.
- Alternative solvents such as N,N-dimethylacetamide or dimethyl sulfoxide can substitute N,N-dimethylformamide without significant loss of yield.
- Attempts to use acetone and alcoholic potassium hydroxide systems failed to produce the desired product, indicating the necessity of aprotic solvents and specific bases.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction can yield primary amines .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Research:
(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid is studied for its potential role as a modulator of neurotransmitter systems. Its structural similarity to known neurotransmitter analogs suggests that it may interact with glutamate receptors, which are critical in synaptic transmission and plasticity. Research indicates that compounds with trifluoromethoxy substitutions can enhance binding affinities and selectivity towards specific receptor subtypes, potentially leading to novel treatments for neurological disorders such as Alzheimer's disease and schizophrenia .
Antidepressant Properties:
Recent studies have explored the antidepressant effects of this compound. In animal models, this compound has shown promise in reducing depressive-like behaviors, possibly through its modulation of serotonin and norepinephrine pathways. The trifluoromethoxy group appears to play a significant role in enhancing the pharmacological profile of the compound .
Synthesis and Chemical Research
Synthetic Intermediates:
This compound serves as an important synthetic intermediate in the production of more complex organic molecules. Its unique functional groups allow chemists to utilize it in various coupling reactions, leading to the creation of new compounds with potential therapeutic applications. For example, it can be used in the synthesis of fluorinated peptides and other bioactive molecules .
Crystallography Studies:
The crystal structure of this compound has been elucidated through X-ray diffraction studies. These studies provide insights into the molecular interactions and stability of the compound, which are crucial for understanding its reactivity and potential applications in drug design .
Material Science Applications
Development of Functional Materials:
Due to its unique chemical properties, this compound is being investigated for use in developing functional materials such as sensors and catalysts. The trifluoromethoxy group enhances the compound's electron-withdrawing ability, making it suitable for applications in organic electronics and photovoltaic devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The trifluoromethoxy group in the target compound increases lipophilicity (logP ~1.8) compared to smaller halogens (e.g., -F, logP ~1.2) .
- Polarity: Sulfophenyl derivatives (e.g., C₉H₁₀NO₅S) exhibit high water solubility due to the -SO₃H group, contrasting with the hydrophobic -OCF₃ group .
Key Insights :
- Antimycobacterial Activity : Thiazole-containing analogs (e.g., 5a-e) demonstrate potent activity against M. tuberculosis (MIC 2–16 µg/mL), whereas the target compound’s biological profile remains uncharacterized in the available evidence .
- Electron-Withdrawing Groups : The trifluoromethoxy group’s electron-withdrawing nature may enhance resistance to oxidative metabolism compared to electron-donating groups (e.g., -OCH₃ in dimethoxyphenyl analogs) .
Stereochemical Considerations
The S-enantiomer of the target compound (CAS: 131123-44-9) is distinct from its R-counterpart (CAS: 1241677-90-6) in chiral interactions, which could influence receptor binding or metabolic pathways. For example, LAT1 inhibitors in highlight enantiomer-specific activity, suggesting the S-configuration may optimize target engagement .
Biological Activity
(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid, commonly referred to as a chiral amino acid derivative, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 263.21 g/mol. Its structural uniqueness stems from the trifluoromethoxy group attached to a phenyl ring, which significantly influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H12F3NO3 |
| Molecular Weight | 263.21 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate |
| InChI Key | ISRMLRVCCTUJCE-VIFPVBQESA-N |
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ceftriaxone . The compound's structural features likely enhance its binding affinity to microbial targets.
2. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound could inhibit cancer cell proliferation across various cell lines, including those associated with breast and prostate cancers. The reported IC50 values for these compounds ranged from 1.29 to 20 µM, indicating potent activity against cancer cells . The mechanism appears to involve the induction of apoptosis and disruption of cancer cell signaling pathways .
3. Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes relevant in metabolic pathways. The trifluoromethoxy group enhances its interaction with enzyme active sites, leading to effective inhibition . This property is particularly valuable in the design of therapeutics targeting metabolic disorders.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Binding : The trifluoromethoxy group increases lipophilicity, facilitating better membrane penetration and receptor binding.
- Enzyme Interaction : The compound's structure allows it to fit into enzyme active sites, effectively blocking substrate access.
- Cell Signaling Modulation : It may alter cell signaling pathways related to growth and apoptosis, particularly in cancer cells.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating strong antimicrobial potential .
- Cancer Cell Line Studies : In a series of experiments involving human leukemia and breast cancer cell lines, treatment with the compound resulted in reduced cell viability and increased apoptotic markers. The study concluded that the compound could be a lead candidate for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, a tert-butoxycarbonyl (Boc)-protected precursor can be hydrolyzed under alkaline conditions (e.g., LiOH in THF/water) to yield the free amino acid. After acidification (pH ~6), the product is extracted with organic solvents like ethyl acetate and purified via preparative HPLC or recrystallization . Key intermediates, such as 4-(trifluoromethoxy)phenylacetic acid, may be sourced from commercial suppliers (e.g., CAS RN 4315-07-5) .
Q. How is the enantiomeric purity of this compound validated?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard. Mobile phases often use hexane/isopropanol with trifluoroacetic acid additives. Retention times and optical rotation ([α]D) are compared to reference standards. Absolute configuration is confirmed via X-ray crystallography or NMR-based Mosher ester analysis .
Q. What spectroscopic techniques are used for structural characterization?
- Methodological Answer :
- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 to resolve phenyl, trifluoromethoxy, and methyl groups.
- LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., C11H12F3NO3, theoretical [M+H]+ = 264.085).
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Solubility is pH-dependent due to the carboxylic acid and amino groups. In PBS (pH 7.4), solubility is enhanced via zwitterionic formation. Stability studies use accelerated degradation (40°C/75% RH) with HPLC monitoring. The trifluoromethoxy group improves metabolic stability compared to non-fluorinated analogs .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl or trifluoromethoxy groups) influence LAT1 transporter binding affinity?
- Methodological Answer : Competitive inhibition assays using [3H]-L-leucine in LAT1-expressing cells (e.g., human fibroblasts) quantify IC50 values. The methyl group at C2 enhances steric hindrance, reducing affinity, while the trifluoromethoxy group increases lipophilicity and membrane permeability. SAR studies compare analogs like (S)-2-amino-3-(4-fluorophenyl)propanoic acid (IC50 = 12 µM vs. 8 µM for the target compound) .
Q. What strategies resolve racemic mixtures during synthesis, and how is enantioselectivity optimized?
- Methodological Answer : Enzymatic resolution using acylase I or lipases selectively hydrolyzes the L-enantiomer. Alternatively, asymmetric hydrogenation with chiral ligands (e.g., Josiphos) achieves >95% ee. Reaction conditions (temperature, solvent polarity) are optimized via DOE (Design of Experiments) to minimize diastereomer formation .
Q. How does the compound’s stability vary under oxidative vs. hydrolytic stress?
- Methodological Answer :
- Oxidative Stress : Incubation with H2O2 or cytochrome P450 enzymes (e.g., CYP3A4) followed by LC-MS identifies metabolites (e.g., sulfoxide derivatives).
- Hydrolytic Stress : Exposure to acidic (0.1 M HCl) or alkaline (0.1 M NaOH) conditions at 37°C monitors degradation via HPLC. The trifluoromethoxy group resists hydrolysis better than methoxy analogs .
Q. What in vitro/in vivo discrepancies exist in pharmacokinetic studies, and how are they addressed?
- Methodological Answer : In vitro assays (Caco-2 permeability, microsomal stability) often overestimate bioavailability due to protein binding or efflux transporters. In vivo studies in rodents use stable isotope labeling (13C/15N) and LC-MS/MS to quantify plasma/tissue concentrations. Physiologically based pharmacokinetic (PBPK) modeling reconciles discrepancies .
Q. How is the compound’s binding mode to biological targets (e.g., LAT1) computationally modeled?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with LAT1’s substrate-binding pocket. The trifluoromethoxy group forms hydrophobic contacts with Phe252, while the amino group hydrogen-bonds with Glu136. Free energy perturbation (FEP) calculations validate binding affinity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
